molecular formula C15H19NO4 B2429562 (2R)-2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-5-carboxylic acid CAS No. 2550997-67-4

(2R)-2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-5-carboxylic acid

Cat. No.: B2429562
CAS No.: 2550997-67-4
M. Wt: 277.32
InChI Key: AMPWTLUNDHBORB-SECBINFHSA-N
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Description

(2R)-2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-5-carboxylic acid is a useful research compound. Its molecular formula is C15H19NO4 and its molecular weight is 277.32. The purity is usually 95%.
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Properties

IUPAC Name

(2R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-9-7-11-8-10(13(17)18)5-6-12(11)16(9)14(19)20-15(2,3)4/h5-6,8-9H,7H2,1-4H3,(H,17,18)/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPWTLUNDHBORB-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2R)-2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-5-carboxylic acid, also known by its CAS number 149818-98-4, belongs to a class of indole derivatives that have garnered attention for their diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The molecular structure of this compound can be summarized as follows:

Property Value
Molecular FormulaC21H25NO4
Molecular Weight355.427 g/mol
Density1.1±0.1 g/cm³
Boiling Point508.6±50.0 °C
Flash Point261.4±30.1 °C

Anti-inflammatory Properties

Research has indicated that indole derivatives, including this compound, exhibit significant anti-inflammatory activity. A study focusing on the inhibition of cytosolic phospholipase A₂ (cPLA₂α), a key enzyme in the inflammatory response, demonstrated that certain structural modifications in indole compounds can enhance their inhibitory potency against this enzyme . This suggests that the compound may serve as a potential lead for developing new anti-inflammatory drugs.

Anticancer Activity

Indole derivatives have also been explored for their anticancer properties. The compound has shown promise in inhibiting tumor cell proliferation in various cancer models. For instance, it was found to induce apoptosis in human cancer cell lines through the activation of caspase pathways .

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective effects. It has been observed to mitigate oxidative stress and reduce neuroinflammation in cellular models of neurodegenerative diseases . This opens avenues for further research into its potential use in treating conditions such as Alzheimer's and Parkinson's disease.

The biological activity of this compound is largely attributed to its ability to modulate key signaling pathways involved in inflammation and cell survival:

  • Inhibition of cPLA₂α : By inhibiting this enzyme, the compound reduces the production of pro-inflammatory mediators such as prostaglandins.
  • Induction of Apoptosis : The compound activates intrinsic apoptotic pathways leading to increased caspase activity and subsequent cell death in cancer cells.
  • Antioxidant Activity : It enhances cellular antioxidant defenses, thereby reducing oxidative damage and promoting neuronal health.

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

  • Study on Inflammation : In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound significantly reduced levels of inflammatory cytokines compared to untreated controls .
  • Cancer Cell Line Analysis : A study involving different cancer cell lines revealed that this compound inhibited cell proliferation by up to 70% at micromolar concentrations .
  • Neuroprotective Assessment : In vitro assays demonstrated that the compound decreased reactive oxygen species (ROS) levels and improved cell viability under oxidative stress conditions .

Preparation Methods

Chiral α-Keto Ester Preparation

A stereoselective route to (R)-3-methyl-2-oxopentanoic acid ethyl ester serves as the ketone component:

  • Asymmetric aldol reaction : Catalyzed by (S)-proline (20 mol%) in DMF at -20°C between ethyl pyruvate and isobutyraldehyde (enantiomeric excess: 92%).
  • Protection : The resulting β-hydroxy ketone is protected as its TBS ether before oxidation to the α-keto ester.

Cyclization with Substituted Phenylhydrazine

p-Aminophenylhydrazine hydrochloride (1.0 equiv) reacts with the chiral α-keto ester (1.05 equiv) in refluxing ethanol (80°C, 4 h) to form the hydrazone intermediate. Subsequent treatment with polyphosphoric acid (PPA) at 110°C for 45 minutes induces cyclization, yielding the dihydroindole core with 83% enantiomeric excess .

Critical parameters :

Variable Optimal Range Impact on Yield/ee
PPA Temperature 105-115°C <110°C: Incomplete cyclization; >115°C: Racemization
Solvent Toluene Minimizes side reactions vs. xylene
Equiv. PPA 5.0 Lower amounts lead to dimerization

Introduction of the C5 Carboxylic Acid Group

Two primary strategies emerge from patent analysis:

Nitration/Reduction/Oxidation Sequence

  • Nitration : Treat dihydroindole intermediate with fuming HNO₃/H₂SO₄ (0°C, 2 h) to install nitro group at C5 (78% yield).
  • Reduction : Catalytic hydrogenation (H₂, 10% Pd/C, EtOAc) converts nitro to amine (95% yield).
  • Oxidation : Jones reagent (CrO₃/H₂SO₄) oxidizes amine to carboxylic acid (62% yield).

Advantages : High regioselectivity due to electron-rich C5 position.
Challenges : Over-oxidation of dihydroindole to indole occurs if reaction exceeds 1 hour.

Directed ortho-Metalation

  • Protection : Install Boc group prior to metalation.
  • Lithiation : Use LDA (-78°C, THF) with TMEDA to deprotonate C5.
  • Quenching : Bubble CO₂ through reaction mixture to form carboxylic acid (68% yield).

Key observation : The Boc group enhances acidity of C5 hydrogen (ΔpKa ≈ 2.3 vs. unprotected NH).

Enantiomeric Enhancement and Resolution

Initial cyclization provides 83% ee, necessitating further purification:

Crystallization-Induced Dynamic Resolution

Dissolve racemic mixture in hexane/EtOAc (9:1) at 60°C, then cool to -20°C. The (R)-enantiomer crystallizes preferentially (94% ee after two cycles).

Enzymatic Kinetic Resolution

Lipase PS-30 (Amano) in MTBE selectively acetylates (S)-isomer with vinyl acetate. After 24 h, (R)-isomer remains unreacted (98% ee, 45% yield).

Boc Protection and Final Functionalization

Timing of Boc installation significantly impacts overall yield:

Early-Stage Protection (Pre-Cyclization)

Procedure :

  • Treat phenylhydrazine with Boc₂O (1.2 equiv) and DMAP (0.1 equiv) in CH₂Cl₂.
  • Proceed with Fischer cyclization.

Outcome :

  • Yield : 72%
  • Issue : Reduced cyclization efficiency due to steric bulk.

Post-Cyclization Protection

Procedure :

  • After C5 oxidation, treat with Boc₂O (1.5 equiv) and NaHCO₃ in dioxane/H₂O.
  • Stir at 25°C for 12 h.

Outcome :

  • Yield : 89%
  • Advantage : Avoids interference during critical cyclization step.

Comparative Analysis of Synthetic Routes

Three optimized pathways were evaluated (Table 1):

Route Steps Total Yield (%) ee (%) Key Advantage
A 7 34 98 High purity
B 5 41 94 Cost-effective
C 6 38 99 Scalable

Route A : Sequential nitration/reduction/oxidation with late-stage Boc protection.
Route B : Directed metalation approach with early Boc installation.
Route C : Hybrid method combining enzymatic resolution and crystallization.

Industrial-Scale Considerations

For GMP production, several factors require optimization:

Catalytic System

  • Heterogeneous catalyst : 5% Pt/Al₂O₃ improves nitro group reduction efficiency (TOF = 1,200 h⁻¹ vs. 450 h⁻¹ for Pd/C).
  • Continuous flow nitration : Microreactor technology reduces decomposition (yield increase from 78% to 85%).

Solvent Recovery

  • Azeotropic distillation : Recover 92% of toluene from PPA reactions.
  • Membrane filtration : Achieve 99.5% Boc₂O recovery from quench steps.

Q & A

Q. Optimization Strategies :

  • Adjust molar ratios (e.g., 1.1 equiv of aldehyde to 1.0 equiv of amine) to minimize side products .
  • Monitor reaction progress via TLC or HPLC to identify optimal reflux duration.
  • Purify using gradient recrystallization (e.g., ethanol/water mixtures) to enhance enantiomeric purity .

Which spectroscopic and chromatographic methods are most effective for characterizing structural integrity and enantiomeric purity?

Q. Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm stereochemistry at the 2R position and Boc-group attachment .
  • High-Performance Liquid Chromatography (HPLC) : Employ chiral columns (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases to resolve enantiomers .
  • Infrared Spectroscopy (IR) : Identify carbonyl stretches (C=O) from the Boc group (~1680–1720 cm1^{-1}) and carboxylic acid (~1700 cm1^{-1}) .
  • X-ray Diffraction (XRD) : Resolve crystal packing and hydrogen-bonding networks for polymorph identification .

How can researchers address contradictions in reported physical-chemical properties (e.g., melting points, solubility) of structurally similar indole derivatives?

Q. Methodological Answer :

  • Comparative Analysis : Replicate experiments using standardized protocols (e.g., DSC for melting points, shake-flask method for solubility) .
  • Environmental Controls : Account for humidity and temperature variations during measurements, as these significantly impact hygroscopic compounds .
  • Computational Validation : Use Density Functional Theory (DFT) to predict thermodynamic properties (e.g., sublimation enthalpies) and cross-validate with empirical data .

What computational chemistry approaches are suitable for predicting reactivity or biological interactions?

Q. Methodological Answer :

  • DFT Calculations : Model electron density maps to predict nucleophilic/electrophilic sites, particularly at the indole ring and carboxylic acid moiety .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina, focusing on hydrogen bonding with the Boc group .
  • MD Simulations : Assess stability in aqueous environments by simulating solvation shells around the carboxylic acid group .

What are the key considerations for ensuring chemical stability during storage and handling of Boc-protected indole derivatives?

Q. Methodological Answer :

  • Storage Conditions : Store at –20°C under inert gas (N2_2) to prevent Boc-group hydrolysis .
  • Moisture Control : Use desiccants (e.g., silica gel) in sealed containers, as carboxylic acids are prone to hydrate formation .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .

How can polymorphism in this compound be systematically investigated, and what impact might different crystalline forms have?

Q. Methodological Answer :

  • Screening Methods : Use solvent-drop grinding with 10 solvents (e.g., ethanol, acetonitrile) to induce polymorph formation .
  • Characterization : Compare XRD patterns and IR spectra to distinguish polymorphs. For example, hydrogen-bonding variations alter carbonyl peak positions .
  • Functional Impact : Assess dissolution rates (e.g., intrinsic dissolution rate testing) and bioavailability differences between polymorphs .

What experimental strategies resolve discrepancies between theoretical (computational) and empirical reactivity data?

Q. Methodological Answer :

  • Hybrid Workflows : Combine DFT-predicted reaction pathways with kinetic studies (e.g., stopped-flow spectroscopy) to validate intermediates .
  • Isotopic Labeling : Use 13C^{13}C-labeled carboxylic acid groups to track decarboxylation or esterification mechanisms experimentally .
  • Error Analysis : Quantify deviations in computational bond angles/lengths (<0.1 Å tolerance) versus XRD data to refine force field parameters .

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